2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)7(14)12-5-2-1-3-6(13)4-5/h1-4,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHNGVUUZBSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634585 | |
| Record name | 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14983-08-5 | |
| Record name | 2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The primary synthetic route involves the acylation of 3-hydroxyaniline with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) under nitrogen protection. The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of TFAA, forming the acetamide bond. Key reagents include:
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3-Hydroxyaniline : 1.0 molar equivalent
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Trifluoroacetic anhydride : 1.2–1.5 equivalents to ensure complete conversion
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Dichloromethane : Solvent (5–10 mL per mmol of substrate)
Stepwise Procedure
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Reaction Setup : 3-Hydroxyaniline (10.9 g, 0.1 mol) is dissolved in DCM (100 mL) in a three-necked flask under nitrogen.
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Acylation : TFAA (21.2 mL, 0.15 mol) is added dropwise at 0–5°C to minimize exothermic side reactions.
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Stirring : The mixture is stirred at room temperature for 6–8 hours, monitored by thin-layer chromatography (TLC; ethyl acetate/hexanes 1:3).
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Workup : The solution is washed sequentially with 5% NaHCO₃ (3 × 50 mL) and brine (50 mL), then dried over anhydrous Na₂SO₄.
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Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (15.4 g, 75% yield).
Table 1: Conventional Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
| Purity (HPLC) | ≥95% |
Alternative Synthesis Methods
Microwave-Assisted Acylation
Microwave irradiation significantly reduces reaction time while improving yield. A typical protocol involves:
Solvent-Free Approaches
Ball milling 3-hydroxyaniline with TFAA in a 1:1.2 molar ratio for 2 hours achieves 82% yield, eliminating solvent waste.
Table 2: Comparison of Alternative Methods
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Microwave | 88 | 98 | 0.5 hours |
| Solvent-Free (Ball Mill) | 82 | 95 | 2 hours |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial processes utilize continuous flow reactors to enhance scalability and safety:
Purification Techniques
-
Recrystallization : Ethanol/water mixtures achieve >99% purity.
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Chromatography : Silica gel columns (hexanes/ethyl acetate gradient) for high-purity batches.
Reaction Optimization
Temperature Effects
Yields drop to 60% at temperatures >40°C due to trifluoroacetyl group decomposition.
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 75 | 95 |
| Acetonitrile | 68 | 92 |
| Tetrahydrofuran | 72 | 94 |
Catalyst Impact
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Triethylamine (TEA) : Increases yield to 80% by neutralizing HCl byproducts.
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DMAP (4-Dimethylaminopyridine) : No significant improvement, suggesting a non-catalytic mechanism.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.12 (s, 1H, -NH), 7.25–6.85 (m, 3H, aromatic).
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¹⁹F NMR (376 MHz, DMSO-d₆): δ -72.5 (s, CF₃).
Purity Assessment
Table 3: Quality Control Specifications
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <500 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
-
Building Block for Complex Molecules :
- It serves as a foundational compound in the synthesis of more complex organic molecules.
- Its unique functional groups allow for various chemical transformations such as oxidation and reduction.
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Chemical Reactions :
- Oxidation : The hydroxy group can be oxidized to form quinones.
- Reduction : The amide group can be reduced to amines.
- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
- Biological Activity :
-
Mechanism of Action :
- The interaction of the trifluoromethyl group with hydrophobic regions of proteins enhances the compound's binding affinity.
- The hydroxyphenyl group facilitates hydrogen bonding with biological targets.
Medicine
- Therapeutic Potential :
- Case Studies :
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyphenyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2,2,2-Trifluoro-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound with notable biological activity. Its molecular formula is C₈H₆F₃NO₂, and it features a trifluoroacetamide functional group attached to a 3-hydroxyphenyl moiety. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, particularly through its interaction with biological pathways involved in cancer and inflammation.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The molecular weight of this compound is approximately 205.136 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antiangiogenic Properties : The compound has been designed as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Studies have shown that it exhibits promising antiproliferative activity against cancer cell lines by inhibiting VEGFR-2 activity.
- Antimicrobial and Anti-inflammatory Effects : The compound has also been studied for its potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group is known to improve the bioavailability of compounds, enhancing their efficacy against microbial pathogens and inflammatory responses.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within the body. It has been shown to interact with proteins involved in inflammatory pathways and microbial resistance mechanisms. This interaction is essential for understanding its therapeutic potential and optimizing its use in clinical settings.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
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VEGFR-2 Inhibition : In vitro studies demonstrated that this compound effectively inhibits VEGFR-2-mediated signaling pathways, leading to reduced cell proliferation in cancer cell lines such as MCF-7 and HCT116. The IC50 values reported for these interactions indicate significant potency (IC50 < 10 µM) .
Cell Line IC50 (µM) Mechanism MCF-7 <10 VEGFR-2 Inhibition HCT116 <10 VEGFR-2 Inhibition - Antimicrobial Activity : Research into the antimicrobial properties of this compound revealed effective inhibition against various bacterial strains. The presence of the trifluoromethyl group was found to enhance the compound's ability to penetrate bacterial membranes.
- Anti-inflammatory Effects : Studies have indicated that this compound can reduce inflammatory markers in cultured human cells, suggesting a potential role in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide | Similar trifluoromethyl and phenolic groups | Different hydroxy position affects activity |
| N-(3-hydroxyphenyl)acetamide | Lacks trifluoromethyl group | More hydrophilic; potentially lower activity |
| 2-Hydroxy-N-(3-trifluoromethylphenyl)acetamide | Trifluoromethyl substitution on phenyl | Variations in electronic effects |
These comparisons highlight the importance of substituent positioning and functional groups in determining biological activity.
Q & A
Q. What are the established synthetic routes for 2,2,2-trifluoro-N-(3-hydroxyphenyl)acetamide, and what key reaction conditions influence yield optimization?
Methodological Answer: The synthesis typically involves condensation reactions between trifluoroacetic acid derivatives and substituted anilines. Key steps include:
- Intermediate preparation : Reacting 3-aminophenol with trifluoroacetic anhydride under anhydrous conditions to form the acetamide backbone.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .
- Critical conditions : Temperature control (<40°C) to prevent decomposition of the trifluoroacetyl group and use of inert atmospheres (N₂/Ar) to avoid oxidation of the phenolic -OH group .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Condensation (anhydride) | 72–85 | 95 | Anhydrous DCM, 0–5°C |
| Microwave-assisted | 88 | 98 | 100 W, 60°C, 30 min |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹⁹F NMR : Assign peaks using chemical shifts:
- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include:
Q. Table 2: Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | |
| Unit cell dimensions | |
| Hydrogen bond donors | 2 (phenolic -OH, amide -NH) |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the biological activity of this compound?
Methodological Answer:
- Cross-validation : Compare molecular docking results (e.g., binding affinity to tubulin) with in vitro assays (e.g., microtubule polymerization inhibition). Adjust force fields in simulations to account for trifluoromethyl electronegativity .
- Error analysis : Replicate experimental IC₅₀ measurements using standardized cell lines (e.g., HeLa) and validate via dose-response curves .
Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in different biological matrices?
Methodological Answer:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor degradation via LC-MS/MS, focusing on hydroxylated metabolites (e.g., para-OH derivatives) .
- Matrix effects : Compare stability in plasma vs. buffer (pH 7.4) to assess protein binding. Use solid-phase extraction (SPE) to isolate the compound from complex matrices .
Q. How can researchers address discrepancies in reported solubility data for this compound across solvents?
Methodological Answer:
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 45.2 | Suitable for stock solutions |
| Water | 0.12 | pH-dependent (improves at pH >8) |
Q. What advanced techniques are recommended for studying the compound’s interaction with biomacromolecules?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
